molecular formula C19H14N2O7S B1680124 Ubiquitin Isopeptidase Inhibitor I, G5 CAS No. 108477-18-5

Ubiquitin Isopeptidase Inhibitor I, G5

Cat. No. B1680124
M. Wt: 414.4 g/mol
InChI Key: SSAMIOWVUGBIJK-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ubiquitin Isopeptidase Inhibitor I, G5, also known under CAS 108477-18-5, is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is a cell-permeable cross-conjugated α,β-unsaturated dienone compound .


Molecular Structure Analysis

The empirical formula of Ubiquitin Isopeptidase Inhibitor I, G5 is C₁₉H₁₄N₂O₇S . Its molecular weight is 414.39 g/mol .


Chemical Reactions Analysis

Ubiquitin Isopeptidase Inhibitor I, G5 is reported to induce caspase activation and apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .


Physical And Chemical Properties Analysis

Ubiquitin Isopeptidase Inhibitor I, G5 is a solid substance . It is yellow in color and has a solubility of 10 mg/mL in DMSO .

Scientific Research Applications

1. Cancer Cell Apoptosis and Necrosis

Ubiquitin Isopeptidase Inhibitor I, G5, has been studied for its role in inducing cell death in cancer cells. Research by Fontanini et al. (2009) demonstrated that G5 can trigger a caspase-independent necrotic death in cells resistant to apoptosis. This is particularly significant in the context of cancer treatment, as G5 can kill apoptosis-resistant cells by activating a necrotic response, which is different from the apoptosis typically induced by other UPS inhibitors like bortezomib. This necrotic death is characterized by the absence of protein oxidation and a rapid dissipation of the mitochondrial membrane potential, alongside dramatic reorganization of the actin cytoskeleton and alteration of cell adhesion (Fontanini et al., 2009).

2. Modulation of Isopeptidase Activity

Stein et al. (1995) explored the specificity of isopeptidase T towards peptide substrates based on the C-termini of ubiquitin and discovered that ubiquitin modulates the hydrolytic activity of isopeptidase T in a biphasic manner. This modulation plays a crucial role in regulating the activities of oncogenes and tumor suppressor genes, highlighting the potential therapeutic applications of isopeptidase inhibitors like G5 in oncology (Stein et al., 1995).

3. Potential in Anticancer Therapy

The role of ubiquitin and ubiquitin-like-protein isopeptidase activities in cancer has been a subject of interest. Nicholson et al. (2008) characterized these activities and developed novel assays for identifying inhibitors of isopeptidase activity. The study highlights the importance of these enzymes in cellular physiology and their potential as targets for anticancer therapy. G5, as an inhibitor of isopeptidase activity, could play a crucial role in this therapeutic approach (Nicholson et al., 2008).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for Ubiquitin Isopeptidase Inhibitor I, G5 .

properties

IUPAC Name

(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAMIOWVUGBIJK-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ubiquitin Isopeptidase Inhibitor I, G5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 2
Reactant of Route 2
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 3
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 4
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 5
Reactant of Route 5
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 6
Ubiquitin Isopeptidase Inhibitor I, G5

Citations

For This Compound
10
Citations
X Shao, Y Chen, W Wang, W Du, X Zhang… - … Pharmaceutica Sinica B, 2022 - Elsevier
In most acute promyelocytic leukemia (APL) cells, promyelocytic leukemia (PML) fuses to retinoic acid receptor α (RARα) due to chromosomal translocation, thus generating PML/RARα …
Number of citations: 7 www.sciencedirect.com
CP Lin, Y Ban, YL Lyu, LF Liu - Journal of Biological Chemistry, 2009 - ASBMB
Reversible topoisomerase I (Top1)-DNA cleavage complexes are the key DNA lesion induced by anticancer camptothecins (CPTs) (eg topotecan and irinotecan) as well as structurally …
Number of citations: 79 www.jbc.org
Z Han, Q Jia, J Zhang, M Chen, L Wang, K Tong… - Journal of Experimental …, 2023 - Springer
Background Accumulating evidence has demonstrated that aberrant expression of deubiquitinating enzymes is associated with the initiation and progression of Triple-negative breast …
Number of citations: 10 link.springer.com
X Cheng, S Xu, C Zhang, K Qin, J Yan… - … and Biophysical Research …, 2020 - Elsevier
BRCA1–BRCA2-containing complex subunit 3 (BRCC3), a Lys-63-specific deubiquitinase, is a member of the JAMM/MPN family of zinc metalloproteases. BRCC3 have been shown to …
Number of citations: 25 www.sciencedirect.com
Y Wu, Y Duan, W Han, J Cao, B Ye, P Chen, H Li… - Cell Death & …, 2023 - nature.com
Ubiquitination is a reversible process that not only controls protein synthesis and degradation, but also is essential for protein transport, localization and biological activity. …
Number of citations: 6 www.nature.com
X Zhang, Y Chen, B Yang, X Shao, M Ying - Drug Discovery Today, 2023 - Elsevier
Oncofusion proteins drive the development of about 16.5% of human cancers {AuQ: Edit OK?}, functioning as the unique pathogenic factor in some cancers. The targeting of oncofusion …
Number of citations: 1 www.sciencedirect.com
Y Toyoda, S Soejima, F Masuda… - Journal of Cell …, 2021 - journals.biologists.com
In the fission yeast, Schizosaccharomyces pombe, the high-affinity hexose transporter, Ght5, must be transcriptionally upregulated and localized to the cell surface for cell division under …
Number of citations: 7 journals.biologists.com
J Cui, Y Zhang, L Geng, YL Lau - jacionline.org
Inflammatory bowel disease (IBD) includes Crohn’s disease (CD) and ulcerative colitis (UC) in adults. In paediatrics populations, apart from typical CD-or UC-like manifestations, a large …
Number of citations: 0 www.jacionline.org
P Riffelsberger - 2022 - epub.uni-regensburg.de
Die Wirkung vieler Chemotherapeutika basiert auf der Induktion der intrinsischen, durch die Mitochondrien kontrollierten Apoptose. Ein Netzwerk aus pro- und antiapoptotischen …
Number of citations: 2 epub.uni-regensburg.de
SDERW APOPTOSE-INDUZIERENDER - scholar.archive.org
Intrazelluläre Signale wie DNA-Schädigung, oxidativer Stress oder die Abwesenheit von Wachstumsfaktoren können den intrinsischen Apoptoseweg aktivieren. Die Aktivierung wird …
Number of citations: 2 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.